

An In-Depth Technical Guide to Bis[2-(succinimidooxycarbonyloxy)ethyl] sulfone (BSOCOES)

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Compound of Interest

Compound Name: Bis[2-(succinimidooxycarbonyloxy)ethyl] sulfone

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Bis[2-(succinimidooxycarbonyloxy)ethyl] sulfone (BSOCOES)**, a homobifunctional crosslinking agent. It details its chemical properties, synonyms, and applications in studying protein-protein interactions, a critical aspect of cellular signaling and drug target identification.

Core Concepts and Synonyms

Bis[2-(succinimidooxycarbonyloxy)ethyl] sulfone, commonly known by its acronym BSOCOES, is a chemical reagent used to covalently link proteins or other molecules that are in close proximity. It is particularly valuable for capturing transient or weak protein-protein interactions within their native cellular environment.

BSOCOES is a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker. This means it has two identical reactive groups (NHS esters) that target primary amines (-NH₂), which are readily available on the surface of proteins, primarily on lysine residues and the N-terminus. The spacer arm connecting the two reactive ends is cleavable under alkaline conditions, allowing for the reversal of the crosslink, which is advantageous for downstream analysis.

A variety of synonyms and identifiers are used for BSOCOES in scientific literature and commercial products.

Identifier Type	Identifier
Common Abbreviation	BSOCOES
Systematic Name	Bis[2-(succinimidooxycarbonyloxy)ethyl] sulfone
Alternative Systematic Name 1	1,1'-[Sulfonylbis(2,1-ethanediylloxycarbonyloxy)]bis-2,5-pyrrolidinedione
Alternative Systematic Name 2	2,5-Pyrrolidinedione, 1,1'-[sulfonylbis(2,1-ethanediylloxycarbonyloxy)]bis-
CAS Number	57683-72-4
NSC Number	338309

Physicochemical and Reactive Properties

The utility of BSOCOES as a crosslinker is defined by its specific chemical and physical characteristics.

Property	Value	Significance for Researchers
Molecular Weight	436.35 g/mol	Essential for calculating molar excess in crosslinking reactions.
Molecular Formula	C ₁₄ H ₁₆ N ₂ O ₁₂ S	Defines the elemental composition of the molecule.
Spacer Arm Length	13.0 Å	The distance spanned by the crosslinker, crucial for targeting interactions within a specific range.
Reactivity	Primary amines (-NH ₂)	Targets lysine residues and N-termini of proteins.
Solubility	Insoluble in water; Soluble in organic solvents (DMSO, DMF)	Requires dissolution in an organic solvent before addition to aqueous reaction buffers.
Membrane Permeability	Permeable	Allows for intracellular and intramembrane crosslinking in living cells. [1]
Cleavability	Base-cleavable (pH > 11.6)	The sulfone bond in the spacer arm can be cleaved to reverse the crosslink. [1]

Experimental Protocols

The following are detailed methodologies for the use of BSOCOES in protein crosslinking studies.

In-Solution Protein Crosslinking

This protocol is suitable for purified proteins in a buffered solution.

Materials:

- BSOCOES
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
- Conjugation Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
- Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)
- Protein sample of interest

Procedure:

- Equilibrate the vial of BSOCOES to room temperature before opening to prevent moisture condensation.
- Prepare a stock solution of BSOCOES (e.g., 10-25 mM) in anhydrous DMSO or DMF immediately before use.
- Add the BSOCOES stock solution to the protein sample in the conjugation buffer to achieve a final concentration that is a 10- to 50-fold molar excess over the protein concentration.
- Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.
- To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for an additional 15 minutes. This step neutralizes any unreacted BSOCOES.
- Proceed with downstream analysis, such as SDS-PAGE, to identify crosslinked protein complexes. If necessary, remove excess crosslinker and byproducts by dialysis or desalting.

Intracellular and Intercellular Crosslinking

This protocol is designed for use with live cells to capture protein interactions in their native environment.

Materials:

- BSOCOES
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

- Phosphate-Buffered Saline (PBS) or other amine-free buffer
- Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)
- Cultured cells

Procedure:

- Wash the cells with cold PBS to remove any amine-containing media.
- Equilibrate the vial of BSOCOES to room temperature before opening.
- Prepare a fresh stock solution of BSOCOES (e.g., 10-25 mM) in anhydrous DMSO or DMF.
- Add the BSOCOES stock solution to the cells to a final concentration of 1-2 mM.
- Incubate the cells for 30 minutes to 2 hours at room temperature or 4°C.
- Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubating for 15 minutes.
- Lyse the cells and proceed with immunoprecipitation or other affinity purification methods to isolate the crosslinked complexes for analysis by mass spectrometry or Western blotting.

Cleavage of BSOCOES Crosslinks

This protocol allows for the reversal of the crosslinks to facilitate the analysis of individual protein components.

Materials:

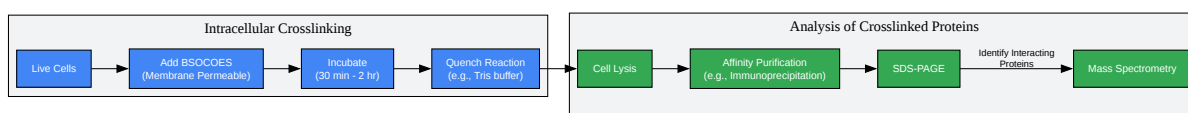
- Crosslinked protein sample
- Sodium Hydroxide (NaOH) or other suitable base
- Neutralizing buffer

Procedure:

- Adjust the pH of the sample containing the BSOCOES-crosslinked proteins to 11.6 using NaOH.
- Incubate the sample at 37°C for 2 hours.
- Neutralize the sample with an appropriate buffer.
- The individual protein components can now be analyzed by methods such as 2D-gel electrophoresis or mass spectrometry.

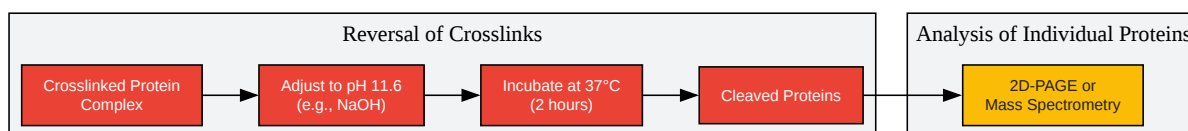
Visualizing Experimental Workflows

The following diagrams illustrate key experimental processes involving BSOCOES.



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Workflow for Identifying Protein-Protein Interactions Using BSOCOES.



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Workflow for the Base-Mediated Cleavage of BSOCOES Crosslinks.

Applications in Research and Drug Development

BSOCOES has been instrumental in various research applications, particularly in the mapping of protein complexes on the cell surface. For instance, it was used to elucidate the arrangement of polypeptide antigens on the surface of lymphocytes.[2] The ability to capture interactions in a cellular context makes BSOCOES a powerful tool for:

- Identifying components of signaling pathways: By crosslinking a receptor to its downstream effectors upon stimulation.
- Validating drug targets: Confirming the interaction of a potential drug with its intended protein target and identifying off-target interactions.
- Structural biology: Providing distance constraints for the computational modeling of protein complexes.

The information gathered from BSOCOES-mediated crosslinking studies can provide critical insights into disease mechanisms and aid in the rational design of novel therapeutics.

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